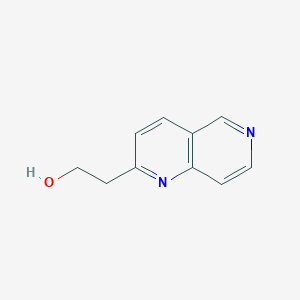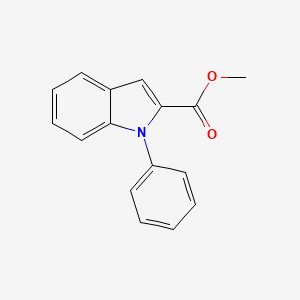![molecular formula C16H18O2 B13876691 [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3,4-dimethylphenol with a suitable methoxy reagent under controlled conditions. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with a methoxy halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may interact with biological targets, leading to the discovery of novel therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate its efficacy in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The methoxy and phenyl groups can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethylphenylmethanol
- 3,4-Dimethoxyphenylmethanol
- 3,4-Dimethylbenzyl alcohol
Comparison: Compared to these similar compounds, [3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol exhibits unique reactivity due to the presence of both methoxy and phenyl groups. This dual functionality allows for a broader range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
[3-[(3,4-dimethylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-12-6-7-15(8-13(12)2)11-18-16-5-3-4-14(9-16)10-17/h3-9,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
VOZGAQORNJJGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)COC2=CC=CC(=C2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


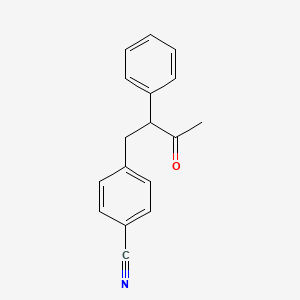
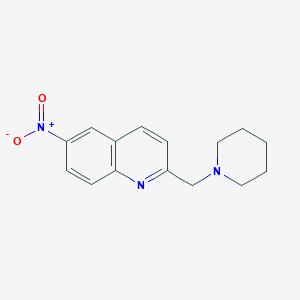
![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
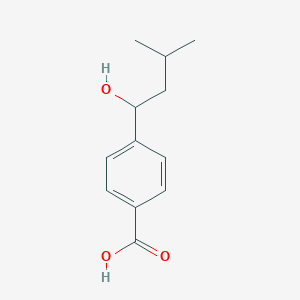
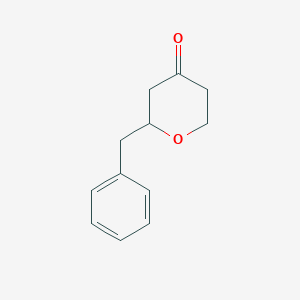
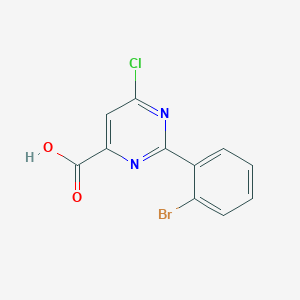
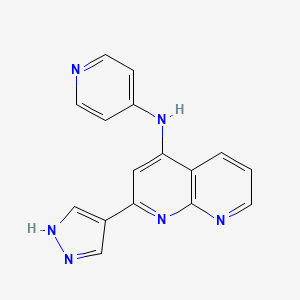
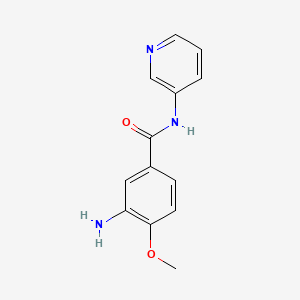
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)

![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
